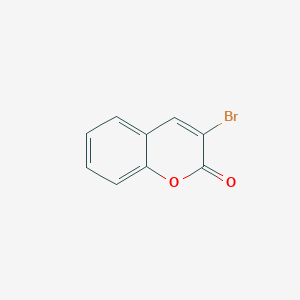

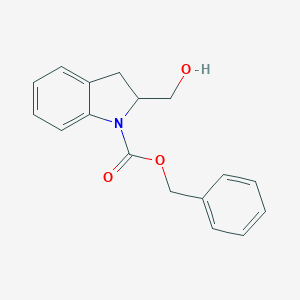

3-Bromo-2-chromenone

Vue d'ensemble

Description

3-Bromo-2-chromenone is a synthetic compound that is part of the chromene family, which are heterocyclic compounds with interesting chemical and biological properties. Chromenes are known for their diverse applications, particularly in the pharmaceutical industry where they are used as anticancer drugs and for their various biological activities .

Synthesis Analysis

The synthesis of chromene derivatives often involves the reaction of salicylaldehydes with various reagents. For instance, cesium carbonate-mediated reactions of 2-hydroxybenzaldehydes with 2-bromoallyl sulfones can afford chromenol derivatives with a 3-arylsulfonyl group . Another approach involves the reaction of triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane to synthesize dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate . Additionally, ethyl 3-bromo-3,3-difluoropropionate can react with salicylaldehyde derivatives to form 2,2-difluoro-2H-chromenes .

Molecular Structure Analysis

The molecular structure of chromene derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were established by X-ray diffraction, revealing the orientation of the phenyl ring and the chromene-pyrazole ring system .

Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions. They can participate in regioselective Friedel-Crafts reactions with heteroarenes to afford heteroaryl-chromene derivatives . They can also be involved in gold-catalyzed domino reactions to form furanones , and in Brønsted acid-catalyzed formal [3 + 3] annulations to yield chromenones . Furthermore, they can react in palladium-catalyzed cascade reactions to create hybrid structures of chromenone with imidazo[1,2-a]pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their molecular structure. The kinetics and thermodynamics of their reactions can be studied using computational and experimental methods, such as stopped-flow and UV-vis spectrophotometry, to determine activation energies and other parameters . The reactivity of bromo-chromenes can be explored by converting them to lithio derivatives, which provides access to a wide range of substituted chromenes .

Applications De Recherche Scientifique

3-(Bromoacetyl)coumarins

- Scientific Field : Synthetic Chemistry

- Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- Methods of Application : This involves synthetic routes of 3-(bromoacetyl)coumarin derivatives .

- Results or Outcomes : The chemical reactions of 3-(bromoacetyl)coumarins have led to the preparation of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Indole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application : The indole nucleus is incorporated into many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .

- Results or Outcomes : The indole scaffold has been found in many important synthetic drug molecules, providing a valuable idea for treatment .

Natural and Synthetic Chromanone Analogs

- Scientific Field : Medicinal Chemistry

- Application Summary : Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

- Methods of Application : The chromanone pharmacophore is a privileged scaffold in medicinal research, consisting of two rings in which 2, 3-dihydro-γ-pyranone fused with an aromatic benzene nucleus. Derivatization at 2, 3 and 4-positions of chromanone skeleton yields more effective families of flavonoids like 3-benzylidene-chromanones, spirochromanone .

- Results or Outcomes : Considering the versatility of chromanone, this review is designed to impart comprehensive, critical and authoritative information about chromanone template in drug designing and development .

Natural and Synthetic Chromanone Analogs

- Scientific Field : Medicinal Chemistry

- Application Summary : Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

- Methods of Application : The chromanone pharmacophore is a privileged scaffold in medicinal research, consisting of two rings in which 2, 3-dihydro-γ-pyranone fused with an aromatic benzene nucleus. Derivatization at 2, 3 and 4-positions of chromanone skeleton yields more effective families of flavonoids like 3-benzylidene-chromanones, spirochromanone .

- Results or Outcomes : Considering the versatility of chromanone, this review is designed to impart comprehensive, critical and authoritative information about chromanone template in drug designing and development .

Propriétés

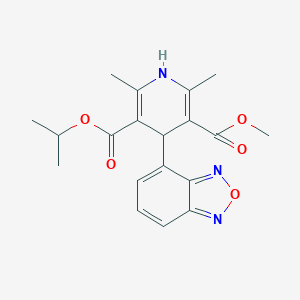

IUPAC Name |

3-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCTYFCCOGXULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359561 | |

| Record name | 3-Bromo-2-chromenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chromenone | |

CAS RN |

939-18-4 | |

| Record name | 3-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chromenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)

![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)

![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)

![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)